4-Ethoxyoxolan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-ethoxyoxolan-3-amine |
InChI |
InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3 |
InChI Key |
DHKFYFFNUUVCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1COCC1N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethoxyoxolan 3 Amine
Stereoselective Synthesis of 4-Ethoxyoxolan-3-amine Enantiomers
Achieving enantiopure forms of this compound necessitates the use of asymmetric synthesis techniques. These methods are designed to control the formation of new stereocenters, leading to the desired enantiomer in high purity.
Asymmetric Catalysis in Oxolane Ring Formation Precursors
Asymmetric catalysis offers a powerful strategy for constructing the chiral oxolane scaffold from achiral or prochiral starting materials. The use of a chiral catalyst can influence the stereochemical outcome of cyclization or cycloaddition reactions that form the tetrahydrofuran (B95107) ring. frontiersin.org For instance, a catalytic asymmetric [3+2] cycloaddition between an epoxide and an aldehyde, mediated by a chiral N,N'-dioxide-metal complex, can produce chiral 1,3-dioxolanes, which are precursors to substituted tetrahydrofurans. rsc.org Another approach involves the enantioselective C(sp³)–H functionalization of oxacycles using a combination of photo-HAT (hydrogen atom transfer) and nickel dual catalysis, which allows for the rapid construction of enantiomerically enriched oxolanes from simple hydrocarbon feedstocks. organic-chemistry.org
Similarly, chiral Brønsted acids have been shown to catalyze the asymmetric ring-opening of oxetanes, providing access to highly functionalized chiral building blocks that can be converted to tetrahydrofuran derivatives. researchgate.net These catalytic methods can establish the absolute stereochemistry at one or more centers of the oxolane ring precursor, which is crucial for the synthesis of a specific enantiomer of the target molecule.
Table 1: Examples of Asymmetric Catalysis for Oxolane Precursor Synthesis
| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral N,N'-Dioxide-Gd(III) | [3+2] Cycloaddition of oxiranes and aldehydes | Chiral 1,3-Dioxolanes | Up to 91% | rsc.org |
| Photo-HAT/Nickel Dual Catalysis | C(sp³)–H Functionalization | Enantioenriched Oxacycles | High | organic-chemistry.org |
| Chiral Brønsted Acid | Asymmetric Ring-Opening of Oxetanes | Functionalized Chiral Building Blocks | High | researchgate.net |
Chiral Auxiliary Approaches for Stereocontrolled Amination at the C3 Position
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor to control the introduction of the amine group at the C3 position.
One potential strategy involves the use of sulfinimines, where the chiral sulfinyl group directs the diastereoselective addition of nucleophiles. nih.gov For example, an oxolane-3-one precursor could be condensed with a chiral sulfinamide to form a sulfinimine. Subsequent reduction of the C=N bond would proceed under the stereodirecting influence of the chiral auxiliary, leading to a protected amine with high diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to yield the chiral amine. nih.gov Evans oxazolidinones are another class of widely used chiral auxiliaries that can control the stereochemistry of reactions such as alkylations and aldol (B89426) additions on an attached acyl group. wikipedia.org A strategy could involve an oxolane precursor bearing a carboxylic acid derivative at C3, which is then coupled to an Evans auxiliary. Subsequent electrophilic amination would be directed by the auxiliary. numberanalytics.com
The combination of an iridium catalyst with a simple, commercially available chiral amino alcohol as an auxiliary has also been shown to be effective for the reductive amination of ketones, yielding chiral amines with high stereoselectivity. kanto.co.jp
Table 2: Chiral Auxiliaries for Asymmetric Amination
| Chiral Auxiliary/System | Key Reaction | Stereochemical Control | Reference |
|---|---|---|---|
| Sulfinimines | Nucleophilic addition to C=N bond | High diastereoselectivity | nih.gov |
| Evans Oxazolidinones | Electrophilic amination of enolates | High diastereoselectivity | wikipedia.org |
| Pseudoephedrine Amides | Alkylation of enolates | Addition is syn to the methyl and anti to the hydroxyl group | wikipedia.org |
Diastereoselective Transformations Leading to this compound
Diastereoselective reactions are employed to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this involves establishing the correct spatial relationship between the C3-amine and the C4-ethoxy groups (i.e., cis or trans).
A powerful strategy for forming substituted tetrahydrofurans is the cyclization of epoxyalcohols. sci-hub.st A diastereoselective approach could start with an allylic alcohol, which undergoes stereoselective epoxidation. The resulting epoxy alcohol can then be etherified at the free hydroxyl group. Subsequent intramolecular nucleophilic ring-opening of the epoxide by a tethered nitrogen nucleophile (e.g., an azide (B81097), which can be later reduced to an amine) would proceed with inversion of configuration at the carbon being attacked, leading to a specific diastereomer of the hydroxytetrahydrofuran precursor. The stereochemical outcome is effectively controlled by the stereochemistry of the epoxide. sci-hub.st
Another method involves the diastereoselective annulation of an oxolane ring onto a chiral scaffold, such as a pyroglutamate (B8496135) derivative. acs.orgnih.gov This approach has been used to synthesize glutamate-appended tetrahydrofurans with high diastereoselectivity. acs.orgnih.gov Similarly, the reaction of γ,δ-epoxycarbanions with aldehydes can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity, where two new stereocenters are created in a controlled manner. sci-hub.st
Regioselective Synthesis of this compound
Regioselectivity refers to the control of the position at which a reaction occurs. For the target molecule, this means ensuring the ethoxy group is placed at C4 and the amine group at C3 of the oxolane ring.
Control of Substitution Patterns on the Oxolane Ring System
The regioselective synthesis of substituted tetrahydrofurans can often be achieved through the ring-opening of functionalized epoxides. nih.gov For example, the intramolecular ring-opening of 4,5-epoxy alcohols can lead to either tetrahydrofurans (via 5-exo cyclization) or tetrahydropyrans (via 6-endo cyclization), and the regioselectivity can be controlled by the reaction conditions and substrate. rsc.org A strategy for this compound could involve an epoxy-alcohol precursor where the epoxide spans the future C3 and C4 positions. Regioselective opening of the epoxide at C4 by an ethoxide nucleophile would yield a 1,2-diol monoether. The remaining hydroxyl at C3 could then be converted to the amine.
The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote the reaction of epoxides with electron-rich alkenes to form substituted tetrahydrofurans, offering a metal-free approach to control substitution. mdpi.com Furthermore, the regiocontrolled cleavage of the tetrahydrofuran ring itself with acid iodides can yield polyfunctional linear molecules, which could then be re-cyclized under different conditions to achieve a desired substitution pattern. tandfonline.com
Table 3: Methods for Regiocontrolled Tetrahydrofuran Synthesis
| Method | Key Transformation | Regiocontrol Mechanism | Reference |
|---|---|---|---|
| Intramolecular Epoxide Opening | Cyclization of epoxy alcohols | Baldwin's rules, catalyst/reagent control | rsc.org |
| HFIP-Promoted Reaction | Reaction of epoxides and alkenes | Activation of epoxide by HFIP | mdpi.com |
| Regioselective Epoxide Reduction | Reductive opening using Cp₂TiCl | Formation of the less substituted alcohol | acs.org |
Strategic Functional Group Interconversions Towards this compound
Functional group interconversion (FGI) is a fundamental strategy in multi-step synthesis where one functional group is transformed into another. fiveable.meub.edu This is essential for accessing the final this compound from a more readily available precursor.
A plausible route could begin with a 4-hydroxyoxolan-3-one. The ketone at C3 can be converted to the amine via reductive amination. The hydroxyl group at C4 can then be etherified to introduce the ethoxy group, for example, through a Williamson ether synthesis using ethyl iodide and a base. The order of these steps is critical to avoid side reactions.
Alternatively, a precursor such as a 3-azido-4-hydroxyoxolane could be synthesized. The azide group serves as a precursor to the amine and can be reduced in a later step (e.g., using H₂, Pd/C or triphenylphosphine). The hydroxyl group at C4 can be converted to the ethoxy ether. Finally, reduction of the azide yields the target 3-amine. vanderbilt.edu The enzymatic preparation of cis- and trans-3-amino-4-hydroxytetrahydrofurans has been reported, providing a key intermediate that only requires selective O-ethylation at the C4 hydroxyl group to complete the synthesis. researchgate.net
Table 4: Key Functional Group Interconversions (FGI)
| Starting Group | Target Group | Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Ketone (at C3) | Amine | NH₃, H₂, Catalyst (e.g., Raney Ni) or NaBH₃CN | Reductive Amination | fiveable.me |
| Azide (at C3) | Amine | H₂, Pd/C or PPh₃, H₂O | Reduction | vanderbilt.edu |
| Hydroxyl (at C4) | Ethoxy | NaH, EtI or Ag₂O, EtI | Williamson Ether Synthesis | ub.edu |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally sustainable and economically viable manufacturing processes. Key areas of focus include the use of safer solvents, maximization of atom economy, and reduction of waste, as measured by the E-factor.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free conditions or using water as a reaction medium represents a significant step towards greener processes.
Solvent-Free Approaches: Solvent-free, or neat, reactions can be facilitated by methods such as microwave irradiation, which can accelerate reaction rates and improve yields. For the synthesis of oxolane rings, solvent-free condensation of diols with carbonyl compounds has been shown to be effective. A potential solvent-free step in the synthesis of this compound could involve the cyclization to form the core tetrahydrofuran structure. For instance, a suitable precursor could undergo intramolecular cyclization under thermal or microwave conditions, potentially catalyzed by a solid-supported acid, thereby eliminating the need for a bulk solvent.
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Key transformations in the synthesis of this compound, such as reductive amination, can be performed in aqueous media. researchgate.netacs.org The reductive amination of a suitable precursor, 4-ethoxyoxolan-3-one, with ammonia (B1221849) in water using a heterogeneous catalyst (e.g., Ru/C or Co particles) and H₂ as a reductant, offers a green pathway to the target amine. researchgate.netacs.org While the solubility of organic substrates can be a challenge, the use of co-solvents like methanol (B129727) or the application of phase-transfer catalysts can overcome this limitation. researchgate.net Research on reductive aminations has demonstrated that solvent choice significantly impacts reaction pathways and rates, with protic solvents like methanol and water often favoring the desired amine formation. researchgate.net
The table below illustrates a hypothetical comparison of reaction conditions for a key synthetic step.
Table 1: Comparison of Reaction Media for Reductive Amination of 4-Ethoxyoxolan-3-one
| Parameter | Conventional Method | Green Alternative (Aqueous) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) thieme-connect.comorganic-chemistry.org | Water, Methanol/Water researchgate.netacs.org |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (STAB) | H₂ gas acs.org |
| Catalyst | Acetic Acid (catalytic) organic-chemistry.org | Heterogeneous metal (e.g., Ru/C, Co) researchgate.netacs.org |
| Work-up | Organic extraction, chromatography | Catalyst filtration, product extraction/distillation |
| Environmental Impact | High (chlorinated solvent waste) | Low (benign solvent, recyclable catalyst) |
Atom economy and E-factor are critical metrics for evaluating the "greenness" of a synthetic process. Atom economy, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the final product. mlsu.ac.in The E-factor (Environmental Factor), introduced by Roger Sheldon, quantifies the amount of waste produced per kilogram of product. nih.govmdpi.com An ideal reaction has an atom economy of 100% and an E-factor of zero.
To synthesize this compound, one could envision several routes. A "classical" route might involve multiple steps with protecting groups and stoichiometric reagents, leading to poor atom economy. In contrast, a "greener" route would utilize catalytic addition and rearrangement reactions.
Hypothetical Route A (Classical):
Protection of a hydroxy-group on a precursor.
Introduction of the ethoxy group via Williamson ether synthesis (using sodium hydride and ethyl iodide, generating sodium iodide waste).
Oxidation to a ketone.
Reductive amination using a stoichiometric hydride reagent (e.g., NaBH(OAc)₃), which generates significant salt byproducts.
Deprotection of the hydroxyl group.
This route would have a low atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. scranton.edumdpi.com
Hypothetical Route B (Greener):
Asymmetric dihydroxylation of a suitable alkene precursor to install the hydroxyl groups with the correct stereochemistry.
Enzyme-catalyzed selective etherification of one hydroxyl group.
Catalytic reductive amination of the remaining hydroxyl group (via an in-situ oxidation-amination sequence or a direct amination catalyst).
This route aims for higher atom economy by using catalytic methods and avoiding protecting groups. Addition reactions, such as dihydroxylation, are inherently more atom-economical than substitution or elimination reactions. mlsu.ac.inkccollege.ac.in
The following table provides a theoretical analysis of these two routes.
Table 2: Theoretical Atom Economy and E-Factor Comparison for Synthesis of this compound
| Metric | Route A (Classical) | Route B (Greener) |
| Key Reaction Types | Substitution, Protection/Deprotection, Stoichiometric Reduction | Addition, Catalytic Reductive Amination |
| Theoretical Atom Economy | < 50% mdpi.com | > 75% |
| Estimated E-Factor | 25 - 100 (typical for pharmaceuticals) nih.gov | 5 - 15 |
| Primary Waste Streams | Stoichiometric salts, protecting group fragments, organic solvents | Catalyst residues (recyclable), water, minimal solvent |
Improving the E-factor is critically dependent on solvent choice and the ability to recycle both solvents and catalysts. Studies have shown that moving to highly concentrated conditions and using recyclable solvents can dramatically lower the E-factor from >70 to <5. rsc.org
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, where reagents are continuously pumped through reactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals. wuxiapptec.com These benefits include enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and straightforward scalability. wuxiapptec.comwhiterose.ac.ukscitechdaily.com
For the production of this compound, several key synthetic steps could be translated to a continuous flow process. The synthesis of chiral amines, in particular, has been a major focus of flow chemistry research. researchgate.netacs.orgrsc.org
A potential flow synthesis could involve:
Etherification: A packed-bed reactor containing a solid-supported base could be used to perform the ethoxylation step, minimizing waste and simplifying purification.
Reductive Amination: A key step, such as the conversion of 4-ethoxyoxolan-3-one to the final product, is well-suited for flow. A stream of the ketone in a suitable solvent could be mixed with a stream of ammonia and then passed through a heated tube reactor packed with a hydrogenation catalyst (a packed-bed reactor, PBR) under a pressurized stream of hydrogen gas. nih.gov This setup allows for rapid optimization of temperature, pressure, and residence time to maximize yield and selectivity while minimizing the risks associated with handling gaseous reagents like hydrogen and ammonia. uniqsis.com
Enzymatic Resolutions: For chiral synthesis, immobilized enzymes can be used in PBRs. acs.orgnih.gov For example, a lipase (B570770) could be used for a kinetic resolution step, or a transaminase could be used for the asymmetric amination of the ketone precursor. rsc.org Flow processing enables high throughput and easy separation of the product from the immobilized biocatalyst, which can be reused for extended periods. nih.gov
Table 3: Comparison of Batch vs. Flow Processing for the Reductive Amination Step
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Handling of large volumes of H₂/NH₃; potential for thermal runaway. | Small reactor volumes, contained system, superior heat dissipation. wuxiapptec.com |
| Reaction Time | Hours to days. thieme-connect.com | Seconds to minutes. wuxiapptec.comnih.gov |
| Productivity (Space-Time Yield) | Low to moderate. | High (e.g., up to 335 g L⁻¹ h⁻¹ reported for chiral amine synthesis). nih.gov |
| Process Control | Difficult to control temperature and mixing homogeneity. | Precise control over temperature, pressure, and residence time. wuxiapptec.com |
| Scalability | Challenging; often requires re-optimization. | Scalable by running the system for longer or using parallel reactors. uniqsis.com |
| Catalyst Handling | Difficult separation and recycling of homogeneous catalysts. | Use of packed-bed reactors allows for easy catalyst retention and reuse. whiterose.ac.uknih.gov |
The use of flow chemistry can significantly intensify chemical processes, allowing reactions to be run at higher temperatures and pressures than would be safe in a batch reactor, leading to dramatic reductions in reaction time. scitechdaily.com
Total Synthesis Strategies of Complex Molecules Incorporating the this compound Motif
The 3-amino-4-alkoxytetrahydrofuran scaffold is a key structural element in various biologically active molecules, particularly in the field of antiviral nucleoside analogues. tandfonline.combiorxiv.orgresearchgate.net In the total synthesis of such complex molecules, the construction of this substituted oxolane ring with precise stereochemical control is a critical challenge.
Strategies for incorporating this motif often rely on:
Chiral Pool Synthesis: Starting from readily available chiral molecules like sugars (e.g., D-ribose derivatives) or amino acids. The inherent stereocenters of the starting material are used to guide the stereochemistry of the final product.
Asymmetric Synthesis: Creating the stereocenters during the synthesis using chiral catalysts or auxiliaries. This includes methods like asymmetric dihydroxylation, epoxidation, or hydrogenation.
Glycosylation Reactions: In the synthesis of nucleoside analogues, a key step is the coupling of a pre-formed, functionalized tetrahydrofuran derivative (the "sugar" moiety) with a nucleobase (e.g., uracil, cytosine). This reaction must be carefully controlled to achieve the desired anomer (β- or α-). researchgate.net
Intramolecular Cyclization: Building the tetrahydrofuran ring during the synthesis via cyclization of an acyclic precursor. Oxidative cyclization and intramolecular etherification are common strategies. mdpi.com
Example Application in Nucleoside Analogue Synthesis: The synthesis of antiviral compounds often targets viral polymerases. researchgate.net A molecule containing the this compound core could act as a nucleoside analogue. A plausible total synthesis strategy might involve:
Construction of the Tetrahydrofuran Core: A multi-step synthesis starting from a chiral precursor to build the (3R, 4R)-4-ethoxytetrahydrofuran-3-ol intermediate. This could involve stereoselective reduction and etherification steps.
Activation and Amination: Conversion of the C3-hydroxyl group into a good leaving group, followed by Sₙ2 displacement with an azide (e.g., using diphenylphosphoryl azide), and subsequent reduction to the amine. This two-step process often provides good stereochemical control.
Incorporation into a Larger Structure: The resulting this compound can then be used as a key building block. For example, the amine could be acylated or coupled with other fragments to build the final complex molecule. In the context of HIV protease inhibitors, similar amino-tetrahydrofuran cores have been incorporated via carbamate (B1207046) linkages. nih.gov In the synthesis of complex natural products like the Annonaceous acetogenins, substituted tetrahydrofuran rings are often synthesized and then linked together via cross-coupling reactions. mdpi.com
Chemical Reactivity and Transformation Studies of 4 Ethoxyoxolan 3 Amine
Reactions Involving the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a wide array of bond-forming reactions.
N-Alkylation and Acylation Reactions of 4-Ethoxyoxolan-3-amine
N-Alkylation
The primary amine of this compound can be alkylated by reaction with alkyl halides or through reductive amination. Direct alkylation with alkyl halides proceeds via a nucleophilic substitution (S_N2) mechanism. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. latech.edu
A more controlled method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which involves the reaction of the amine with an alcohol. researchgate.net This process, often catalyzed by transition metal complexes like those of ruthenium or iridium, temporarily oxidizes the alcohol to an aldehyde in situ. researchgate.netcsic.es The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst to yield the N-alkylated amine, with water as the only byproduct. researchgate.net This approach is noted for its atom economy and is effective for selectively producing secondary amines from primary amines. researchgate.netnih.gov
N-Acylation
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction is a fundamental transformation for the synthesis of amides. The process is generally efficient and provides a direct route to protect the amino group or to build more complex molecular architectures.
Table 1: General Schemes for N-Alkylation and N-Acylation
| Reaction Type | Reagent (R-X) | General Conditions | Product Structure |
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | |
| N-Alkylation | Alcohol (R-OH) | Ru or Ir catalyst, Base, Heat | |
| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Base or Acid Catalyst, Heat |
Table depicts generalized reaction schemes and does not represent specific experimental data for this compound.
Formation of Amide, Sulfonamide, and Carbamic Acid Derivatives
Amide Derivatives
As noted, amides are readily formed via N-acylation. The synthesis of amide derivatives is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in countless biologically active molecules, including peptides and pharmaceuticals.
Sulfonamide Derivatives
The primary amine of this compound can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. researchgate.net This reaction is analogous to acylation and is a common method for synthesizing this important class of compounds. nih.govucl.ac.uk Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. ucl.ac.uk Research on analogous compounds like tetrahydrofuran-2-ylmethylamine shows it readily undergoes condensation with 4-chlorobenzenesulfonyl chloride in a mild basic medium to form the corresponding sulfonamide. researchgate.net
Carbamic Acid Derivatives
Carbamic acids are derivatives of the unstable parent compound H₂NCOOH and are typically found as their more stable ester forms (carbamates) or other derivatives. smolecule.com Carbamates can be synthesized from amines by reaction with chloroformates (e.g., ethyl chloroformate) or by reaction with an alcohol followed by an isocyanate. These derivatives are significant in drug design, often used as prodrugs to enhance the stability or bioavailability of a parent amine. smolecule.com
Table 2: Synthesis of Amide, Sulfonamide, and Carbamic Acid Derivatives
| Derivative | Reagent | General Conditions | Product Structure |
| Amide | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC), Base | |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine, NaOH) | |
| Carbamate (B1207046) Ester | Chloroformate (ClCOOR) | Base (e.g., Et₃N) |
Table depicts generalized reaction schemes and does not represent specific experimental data for this compound.
Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)
Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form the characteristic C=N double bond. pressbooks.pub
The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org A pH range of 4-5 is often optimal. libretexts.orgpressbooks.pub This reaction is fundamental in both synthetic chemistry and biochemistry. For example, related reactions where an amine and a carbonyl are present in the same molecule can lead to intramolecular condensation to form cyclic imines. nih.gov
Table 3: General Imine Formation
| Carbonyl Reactant | Catalyst | Conditions | Product Structure |
| Aldehyde (R'-CHO) | Acid (e.g., H⁺, TsOH) | pH ~4-5, Removal of H₂O | |
| Ketone (R'-CO-R'') | Acid (e.g., H⁺, TsOH) | pH ~4-5, Removal of H₂O |
Table depicts generalized reaction schemes and does not represent specific experimental data for this compound.
Transformations at the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is generally stable but can undergo specific transformations under certain conditions, particularly those that affect its stereochemistry or lead to ring cleavage.
Ring-Opening and Ring-Closing Reactions of the Oxolane Moiety
The tetrahydrofuran (B95107) ring is a cyclic ether and is susceptible to cleavage under strong acidic conditions. mdpi.com The reaction is initiated by the protonation of the ether oxygen, which activates the ring toward nucleophilic attack by a suitable nucleophile (e.g., a halide ion from a hydrohalic acid).
Studies on the ring-opening of tetrahydrofuran (THF) and its derivatives show that various Lewis acids and strong Brønsted acids can catalyze this cleavage. mdpi.comresearchgate.net For example, a combination of sulfuric acid and acetic anhydride can cleave THF at room temperature to yield 1,4-diacetoxybutane. researchgate.net In the context of furan (B31954) hydrogenation, the furan ring is typically hydrogenated to THF first, and subsequent ring-opening requires more forcing conditions, indicating the relative stability of the saturated oxolane ring. rsc.orggoogle.com While specific studies on this compound are not prevalent, it is expected that under harsh acidic conditions, the oxolane ring would open, likely initiated by protonation of the ether oxygen. The presence of the ethoxy substituent could influence the regioselectivity of the ring-opening.
Ring-closing reactions to form the oxolane ring are also a fundamental part of its synthesis, often proceeding via intramolecular cyclization of a linear precursor with appropriately placed functional groups (e.g., a hydroxyl group and a leaving group).
Electrophilic and Nucleophilic Substitutions on the Ring
The oxolane (tetrahydrofuran) ring in this compound is generally susceptible to reactions that involve the functional groups attached to it rather than direct substitution on the ring carbons, which are sp³ hybridized and relatively unreactive towards electrophiles. However, the presence of the amine and ethoxy groups can influence the reactivity of the ring, particularly in reactions that might proceed via intermediates where the ring structure is altered.
Electrophilic Substitution: Direct electrophilic substitution on the saturated oxolane ring is not a typical reaction pathway. masterorganicchemistry.commasterorganicchemistry.com Aromatic systems readily undergo electrophilic substitution due to their electron-rich π systems, but alkanes and saturated heterocycles like tetrahydrofuran lack this feature. youtube.com Any electrophilic attack is more likely to occur on the lone pair of electrons of the nitrogen or oxygen atoms.
Nucleophilic Substitution: Nucleophilic substitution reactions on the oxolane ring of this compound would require a suitable leaving group. organic-chemistry.org Without activation, the hydroxyl or alkoxyl groups are poor leaving groups. However, derivatization of the hydroxyl group (if present in a precursor) or activation of the ether linkage could potentially facilitate nucleophilic attack. For instance, a related compound, rac-(3R,4R)-4-methoxyoxan-3-amine, can be synthesized via a nucleophilic substitution reaction using methanol (B129727) as the nucleophile. This suggests that similar transformations could be envisioned for this compound, potentially involving the displacement of a leaving group at the C3 or C4 position. The stereochemistry of such reactions would be crucial, with S(_N)2 reactions proceeding with inversion of configuration. organic-chemistry.org
The amine group itself is a potent nucleophile and can readily react with electrophiles. byjus.com This reactivity is fundamental to many of the transformations involving this compound.
Reactivity of the Ethoxy Group
The ethoxy group (-OCH₂CH₃) is a key functional feature of this compound, and its reactivity, particularly the cleavage of the ether bond, is a significant aspect of the molecule's chemical profile.
Cleavage Reactions of the Ether Linkage
Ethers are generally unreactive and are often used as solvents due to their stability. masterorganicchemistry.com However, the ether linkage in this compound can be cleaved under specific and often harsh conditions, typically involving strong acids. masterorganicchemistry.comwikipedia.org
The most common method for ether cleavage is treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a better leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com A nucleophile, typically the halide ion, then attacks one of the adjacent carbon atoms. The regioselectivity of this cleavage depends on the nature of the groups attached to the ether oxygen and the reaction mechanism (S(_N)1 or S(_N)2). wikipedia.orglibretexts.orglibretexts.org
S(_N)2 Mechanism: If the carbon atom of the ethoxy group or the ring carbon at C4 is primary or secondary, the reaction will likely proceed through an S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.com The halide nucleophile will attack the less sterically hindered carbon.
S(_N)1 Mechanism: If one of the carbon atoms can form a stable carbocation (e.g., tertiary, allylic, or benzylic), the reaction may proceed via an S(_N)1 mechanism. wikipedia.orglibretexts.org
Given the structure of this compound, the cleavage would likely occur at the ethyl-oxygen bond or the C4-oxygen bond. The specific products would depend on the reaction conditions and the relative steric hindrance and electronic properties of the involved carbon centers.
| Reagent | Conditions | Probable Products | Mechanism |
| HI (excess) | Heat | 4-Iodooxolan-3-amine and Ethyl iodide | S(_N)2 |
| HBr | Heat | 4-Bromooxolan-3-amine and Ethanol | S(_N)2 |
This table presents hypothetical cleavage reactions based on general principles of ether cleavage.
Derivatization of the Ethoxy Group
Direct derivatization of the ethoxy group without cleaving the ether linkage is less common. Most transformations involving this part of the molecule would likely proceed through cleavage and subsequent functionalization of the resulting hydroxyl group. However, it is conceivable that under specific catalytic conditions, reactions at the ethyl group could occur, though this is not a widely reported transformation for this specific compound.
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgtcichemicals.comorganic-chemistry.org The primary amine functionality of this compound makes it an excellent candidate for various MCRs. nih.gov
The amine group can act as a key nucleophile in several classic MCRs, including:
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org Using this compound as the amine component would lead to the formation of complex α-acylamino carboxamides incorporating the substituted oxolane scaffold.
Passerini Reaction: A three-component reaction involving a carboxylic acid, an isocyanide, and a carbonyl compound. While this reaction doesn't directly use an amine, the amine of this compound could be transformed into an isocyanide to participate in this reaction.
Mannich Reaction: A three-component reaction of an aldehyde, an amine, and a carbonyl compound containing an enolizable proton. organic-chemistry.org this compound could serve as the amine component in this reaction.
The incorporation of the chiral, functionalized oxolane ring from this compound into the products of these MCRs could be a valuable strategy for generating libraries of structurally diverse and potentially biologically active molecules.
| MCR Name | Reactants | Potential Product Type |
| Ugi Reaction | Aldehyde, This compound , Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with oxolane moiety |
| Mannich Reaction | Aldehyde, This compound , Enolizable Ketone | β-Amino carbonyl compound with oxolane moiety |
This table illustrates potential applications of this compound in well-known multi-component reactions.
Catalytic Applications of this compound or its Derivatives as Ligands or Organocatalysts
The chiral nature and the presence of both a primary amine and an ether oxygen make this compound and its derivatives attractive candidates for applications in catalysis, both as ligands for metal catalysts and as organocatalysts.
As Ligands: The amine and ether oxygen can act as donor atoms to coordinate with metal centers, forming chiral metal complexes. nih.govosti.gov These complexes can then be used to catalyze a variety of asymmetric reactions. The specific stereochemistry of the ligand would be crucial in inducing enantioselectivity in the catalyzed reaction. The denticity of the ligand (the number of donor atoms that bind to the metal) can influence the properties and reactivity of the resulting catalyst. nih.gov
As Organocatalysts: Chiral primary amines are a well-established class of organocatalysts. rsc.org They can catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions. wikipedia.org For example, proline, a secondary amine, is a famous organocatalyst for reactions like the aldol (B89426) reaction. youtube.com Similarly, primary amine derivatives have been shown to be effective catalysts. rsc.org this compound could potentially be used in similar catalytic cycles. Derivatization of the amine, for instance, by reacting it with other functional groups, could lead to more complex and potentially more effective organocatalysts. nih.govfigshare.comrsc.org
| Catalysis Type | Role of this compound Derivative | Potential Catalyzed Reactions |
| Metal Catalysis | Chiral Ligand | Asymmetric hydrogenation, Asymmetric C-C bond formation |
| Organocatalysis | Chiral Primary Amine Catalyst | Asymmetric aldol reactions, Asymmetric Michael additions |
This table summarizes the potential catalytic roles of this compound and its derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethoxyoxolan 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Ethoxyoxolan-3-amine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Assignment
A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR signals for this compound is achieved through a combination of two-dimensional (2D) NMR experiments. Each experiment provides a unique layer of information regarding the molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the tetrahydrofuran (B95107) ring (H-2, H-3, H-4, H-5) and within the ethoxy group (CH₂ and CH₃).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. researchgate.netscielo.br
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the ethoxy CH₂ protons and C-4 of the oxolane ring, and from the amine proton to C-3. researchgate.netscielo.br
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry of the substituents on the tetrahydrofuran ring. researchgate.netacs.orgresearchgate.net Through-space correlations can help establish whether the amine and ethoxy groups are on the same side (cis) or opposite sides (trans) of the ring. researchgate.netacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts (in ppm) are relative to TMS and are based on typical values for similar structural motifs.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| 2 (CH₂) | ~3.7 - 3.9 | ~68 - 72 | C-3, C-5 | H-3, H-5 |
| 3 (CH) | ~3.0 - 3.3 | ~50 - 55 | C-2, C-4, C-5 | H-2, H-4, NH₂ |
| 4 (CH) | ~3.9 - 4.2 | ~78 - 82 | C-3, C-5, Ethoxy-CH₂ | H-3, H-5, Ethoxy-CH₂ |
| 5 (CH₂) | ~3.6 - 3.8 | ~67 - 71 | C-2, C-3, C-4 | H-2, H-4 |
| NH₂ | ~1.5 - 2.5 (broad) | - | C-3 | H-3 |
| Ethoxy-CH₂ | ~3.4 - 3.6 | ~63 - 67 | C-4, Ethoxy-CH₃ | H-4, Ethoxy-CH₃ |
| Ethoxy-CH₃ | ~1.1 - 1.3 | ~14 - 16 | Ethoxy-CH₂ | Ethoxy-CH₂ |
Variable Temperature NMR Studies for Conformational Analysis
The five-membered tetrahydrofuran ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. Variable Temperature (VT) NMR studies are essential for investigating these conformational dynamics. scielo.brresearchgate.net
At room temperature, the interconversion between conformers may be rapid on the NMR timescale, resulting in averaged signals. st-andrews.ac.uk As the temperature is lowered, this interconversion slows down. scielo.br If the energy barrier to interconversion is sufficiently high, the spectrum may resolve into separate signals for each distinct conformer at low temperatures. scielo.brnih.gov Analysis of the changes in chemical shifts, coupling constants, and signal line shapes as a function of temperature allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the conformational exchange process. st-andrews.ac.uk This provides insight into the relative stability of different conformers and the flexibility of the ring system. acs.org
Solid-State NMR of this compound and its Salts
While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) spectroscopy offers detailed insights into the structure and properties of molecules in the solid phase. nih.gov For this compound and, more commonly, its crystalline salts (e.g., hydrochloride or tartrate), ssNMR can reveal information unattainable from solution studies.
Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained. acs.org Solid-state NMR is highly sensitive to the local environment, making it an excellent tool for:
Identifying Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra. acs.org
Characterizing Ionization States: The chemical shifts, particularly of ¹⁵N in the amine group and ¹³C nuclei adjacent to it, are very sensitive to protonation, allowing for the direct observation of salt formation. nih.gov
Probing Intermolecular Interactions: ssNMR can detect the effects of hydrogen bonding and other intermolecular interactions on the chemical shifts, providing details about the crystal packing. acs.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are complementary and are used to identify the functional groups present in this compound. nih.govsemanticscholar.org
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured as a function of frequency. Polar bonds, such as those in amine and ether groups, typically show strong IR absorptions.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.
The key functional groups in this compound would produce characteristic bands in the FT-IR and Raman spectra.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium | Weak-Medium |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong | Weak |
| C-H Stretch (aliphatic) | -CH₃, -CH₂, -CH | 2850 - 3000 | Strong | Strong |
| C-O-C Stretch (asymmetric) | Ether (ring and ethoxy) | 1070 - 1150 | Strong | Weak-Medium |
| C-N Stretch | Amine | 1020 - 1250 | Medium | Weak |
The presence of a primary amine is typically confirmed by a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region. libretexts.orgpressbooks.pub Strong absorptions corresponding to C-O stretching from both the tetrahydrofuran ring and the ethoxy group would be prominent in the fingerprint region. globalresearchonline.netmdpi.com
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information, corroborating the connectivities determined by NMR.
Upon ionization (e.g., by electron impact), the molecular ion [M]⁺• is formed. This ion is often unstable and undergoes fragmentation through characteristic pathways for amines and ethers. The most common fragmentation mechanism for both is α-cleavage, where a bond adjacent to the heteroatom is broken.
Proposed Fragmentation Pathway:
Molecular Ion: The molecular ion of C₆H₁₃NO₂ would be observed at its calculated exact mass.
α-Cleavage at the Amine: Cleavage of the C3-C4 bond or C2-C3 bond can occur, leading to resonance-stabilized iminium ions. The loss of the ethoxy-substituted portion would be a significant pathway.
α-Cleavage at the Ether: Cleavage adjacent to the ether oxygen atoms (in the ring or the ethoxy group) is also a favorable process. Loss of an ethyl radical from the ethoxy group would result in an [M-29]⁺ ion.
Loss of Neutral Molecules: The loss of small, stable neutral molecules like water (H₂O) or ethylene (B1197577) (C₂H₄) from fragment ions can also occur. researchgate.net
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Nominal) | Proposed Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 131 | [C₆H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |
| 102 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |
| 86 | [C₄H₈NO]⁺ | α-cleavage at C4, loss of ethoxy radical |
| 73 | [C₃H₇NO]⁺ | Ring opening and fragmentation |
| 58 | [C₃H₈N]⁺ | α-cleavage at C3, loss of C₃H₅O₂ radical |
| 44 | [C₂H₆N]⁺ | Common fragment for aliphatic amines |
X-ray Crystallography of this compound Derivatives or Co-crystals
While NMR provides the structure in solution and MS gives connectivity information, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This technique can precisely determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Obtaining single crystals of this compound itself might be challenging if it is a liquid or oil at room temperature. Therefore, the formation of a crystalline derivative is often necessary. mdpi.com Common strategies include:
Salt Formation: Reacting the basic amine with a suitable acid (e.g., HCl, tartaric acid, picric acid) to form a well-ordered crystalline salt. acs.org
Derivatization: Converting the amine into a crystalline derivative, such as an amide or a urea (B33335), by reacting it with an appropriate reagent.
Once suitable crystals are grown, X-ray diffraction analysis yields a detailed electron density map from which the precise atomic positions can be determined. mdpi.comresearchgate.net This would confirm the connectivity established by NMR and MS and would definitively establish the relative stereochemistry of the ethoxy and amine substituents on the tetrahydrofuran ring. nih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like this compound. wikipedia.orgresearchgate.net These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. slideshare.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. nih.govresearchgate.net For a sample of this compound, this technique would be instrumental in determining its enantiomeric purity or enantiomeric excess (ee). A sample containing a single enantiomer will produce a characteristic CD spectrum, while a racemic (50:50) mixture will be CD-silent as the signals from the two enantiomers cancel each other out. nih.govthieme-connect.de
The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By preparing a calibration curve with samples of known enantiomeric composition, the enantiomeric purity of an unknown sample of this compound can be accurately determined. hindsinstruments.com The analysis would involve dissolving the amine in a suitable transparent solvent, such as acetonitrile (B52724) or hexane, and recording the spectrum. The primary amine and the ether oxygen within the oxolane ring are the key chromophores, though their intrinsic electronic transitions in the accessible UV region may be weak. In such cases, derivatization with a chromophoric agent can be employed to enhance the signal and shift it to a more convenient wavelength range. hindsinstruments.com
Illustrative Data for CD Analysis of this compound Enantiomers: The following data is hypothetical and for illustrative purposes.
| Enantiomer | Wavelength of Max Absorption (λmax, nm) | Molar Ellipticity ([θ]) at λmax (deg·cm²·dmol⁻¹) |
| (3R,4S)-4-Ethoxyoxolan-3-amine | 215 | +2500 |
| (3S,4R)-4-Ethoxyoxolan-3-amine | 215 | -2500 |
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net The resulting plot of specific rotation versus wavelength is known as an ORD curve. ORD and CD are intimately related through the Kronig-Kramers transforms, and together they provide a complete picture of a molecule's chiroptical properties. wikipedia.org
An ORD curve that crosses the zero-rotation axis at the wavelength of the CD maximum is known as a Cotton effect. A positive Cotton effect (where the peak is at a longer wavelength than the trough) corresponds to a positive CD band, and a negative Cotton effect corresponds to a negative CD band. slideshare.net Analyzing the ORD curve of this compound would allow for the determination of its absolute configuration by comparing the sign of the observed Cotton effect with that of structurally related compounds or with theoretical calculations.
Hypothetical ORD Data for Enantiomeric Purity Assessment: This table illustrates how specific rotation measurements at a fixed wavelength (e.g., the sodium D-line at 589 nm) would correlate with enantiomeric excess (ee).
| Sample | Enantiomeric Excess (% ee) of (3R,4S) Isomer | Specific Rotation [α]D²⁵ (degrees) |
| 1 | 100% | +15.0 |
| 2 | 75% | +11.25 |
| 3 | 50% | +7.5 |
| 4 | 25% | +3.75 |
| 5 | 0% (Racemic) | 0.0 |
| 6 | -50% (50% excess of (3S,4R)) | -7.5 |
Advanced Imaging Techniques (e.g., STM, AFM) for Surface Adsorption Studies
Advanced imaging techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are capable of visualizing surfaces at the atomic and molecular level. They would be invaluable for studying how this compound molecules adsorb and self-assemble on various substrates. uni-regensburg.derubiconscience.com.au
Scanning Tunneling Microscopy (STM)
STM operates by scanning a sharp conductive tip over a conductive or semiconductive surface. youtube.com It measures the quantum tunneling current between the tip and the sample to create an image of the surface's electronic properties and topography. arxiv.org To study this compound with STM, the molecules would be deposited onto a conductive substrate, such as gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG).
The resulting STM images could reveal how the molecules arrange themselves on the surface—for instance, whether they form ordered, self-assembled monolayers (SAMs) or adsorb randomly. mpg.de The amine group is expected to be a primary point of interaction with many metal surfaces. sigmaaldrich.com By analyzing the packing arrangement, domain sizes, and orientation of the adsorbed molecules, researchers could gain insight into the intermolecular and molecule-substrate interactions that govern the self-assembly process.
Atomic Force Microscopy (AFM)
AFM uses a sharp tip attached to a flexible cantilever to scan a surface. mdpi.com It measures the forces between the tip and the sample (e.g., van der Waals, electrostatic forces) to generate a high-resolution, three-dimensional topographical map of the surface. A key advantage of AFM is its ability to image non-conductive samples, broadening the range of substrates that could be studied with this compound, including insulators like mica or silicon dioxide. rubiconscience.com.aunsf.gov
AFM could be used to characterize the morphology of thin films of this compound. nih.gov It can provide data on monolayer thickness, surface roughness, and the presence of defects or aggregates. In tapping mode, AFM can also probe the mechanical properties of the adsorbed layer. These studies are crucial for applications where the molecule might be used as a surface modification agent or as part of a functional coating.
Illustrative Findings from Surface Adsorption Studies: The following table presents hypothetical data that could be obtained from AFM analysis of this compound monolayers on different substrates.
| Substrate | Deposition Method | Monolayer Thickness (nm) | Surface Roughness (RMS, nm) | Observed Morphology |
| Au(111) | Solution Deposition | 0.8 ± 0.1 | 0.2 | Ordered domains with visible molecular packing |
| Si/SiO₂ | Vapor Deposition | 1.1 ± 0.2 | 0.5 | Disordered, amorphous film |
| Mica | Spin Coating | 0.9 ± 0.1 | 0.3 | Largely uniform coverage with some aggregates |
Theoretical and Computational Investigations of 4 Ethoxyoxolan 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties, providing a balance between computational cost and accuracy. For 4-ethoxyoxolan-3-amine, DFT calculations are instrumental in characterizing its fundamental electronic and geometric features.
Geometry Optimization and Conformational Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, or its geometry, is crucial in determining its physical and chemical properties. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a five-membered ring and a rotatable ethoxy group, multiple conformations can exist.
Computational studies would involve a systematic search of the conformational space to identify the various stable conformers. This process typically begins with an initial guess of the molecular geometry, which is then refined by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The result is a set of optimized geometries for the different conformers.
The relative energies of these conformers can then be calculated to construct a conformational energy landscape. This landscape provides a visual representation of the energy of the molecule as a function of its geometry, highlighting the most stable conformers and the energy barriers between them. The stability of each conformer is influenced by a combination of steric and electronic effects, such as the orientation of the ethoxy and amine groups relative to the oxolane ring.
Interactive Data Table: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |
| A | 180 (anti) | 0.00 |
| B | 60 (gauche) | 1.20 |
| C | -60 (gauche) | 1.20 |
Note: This data is illustrative and would be determined through actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comyoutube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. taylorandfrancis.comyoutube.comyoutube.com
For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The energy of the HOMO is related to the ionization potential, with a higher HOMO energy suggesting a greater tendency to donate electrons and act as a nucleophile. Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a greater propensity to accept electrons and act as an electrophile.
The spatial distribution of the HOMO and LUMO is also critical. The regions of the molecule where these orbitals have the largest lobes are the most likely sites for chemical reactions. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, making it the primary site for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the carbon atoms of the oxolane ring.
Interactive Data Table: Hypothetical FMO Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -9.5 | N (amine) |
| LUMO | 2.1 | C (ring) |
| HOMO-LUMO Gap | 11.6 | - |
Note: This data is illustrative and would be determined through actual DFT calculations.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can also be employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical environment of each nucleus in a molecule influences its resonance frequency in an NMR experiment. DFT methods can calculate the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts. By comparing the calculated NMR spectrum with an experimental one, the accuracy of the computed geometry can be assessed. For this compound, predicting the 1H and 13C NMR chemical shifts would be crucial for its structural characterization.
Vibrational Frequencies: The vibrational modes of a molecule correspond to the different ways in which its atoms can move relative to each other. These vibrations can be observed experimentally using infrared (IR) and Raman spectroscopy. DFT calculations can predict the frequencies and intensities of these vibrational modes. The calculated vibrational spectrum can be compared with the experimental spectrum to confirm the structure of the molecule and to assign the observed spectral bands to specific molecular motions. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amine group, the C-O-C stretching of the ether and oxolane ring, and the C-H stretching of the alkyl groups.
Quantum Chemical Studies of Reaction Mechanisms Involving this compound
Beyond its static properties, quantum chemical methods can be used to explore the reactivity of this compound by modeling its behavior in chemical reactions.
Transition State Characterization and Reaction Pathway Energetics
To understand how a chemical reaction proceeds, it is necessary to identify the transition state, which is the highest energy point along the reaction pathway that connects the reactants to the products. Quantum chemical calculations can be used to locate and characterize these transition states.
Solvation Effects on Reactivity via Implicit and Explicit Solvent Models
Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for these solvation effects in two main ways:
Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally demanding but can provide a more detailed picture of the specific interactions between the solute and the solvent molecules, such as hydrogen bonding.
For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. By performing calculations with different solvent models, the role of the solvent in modulating the reactivity of the compound can be investigated.
Molecular Dynamics (MD) Simulations of this compound in Solution and Solid States
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a specific compound like this compound, MD simulations can provide detailed insights into its behavior at the atomic level in different environments, such as in a solvent (solution state) or within a crystal structure (solid state). These simulations help in understanding conformational dynamics, intermolecular interactions, and thermodynamic properties that are difficult to access through experimental means alone.
In the solution state, MD simulations can elucidate how this compound interacts with solvent molecules. For instance, in an aqueous environment, simulations can identify the formation and dynamics of hydrogen bonds between the amine and ethoxy groups of the molecule and the surrounding water molecules. nih.gov This information is crucial for understanding its solubility and distribution in biological systems. The simulations can also reveal the preferred conformations of the molecule in solution, showing how the flexible ethoxy group and the oxolane ring move and interact.
In the solid state, MD simulations are used to investigate the stability of the crystal lattice, the nature of intermolecular interactions that hold the crystal together, and to predict properties such as lattice energy. By simulating the crystalline form, researchers can analyze the packing arrangement of the molecules and the specific hydrogen bonding networks that are formed.
A typical MD simulation protocol involves defining a simulation box containing the molecule of interest and, for solution states, the solvent molecules. The interactions between all atoms are described by a force field. The system is then allowed to evolve over time by solving Newton's equations of motion. ulisboa.pt
Below is a table outlining hypothetical parameters for MD simulations of this compound in both aqueous solution and the solid state.
Table 1: Hypothetical MD Simulation Parameters for this compound
| Parameter | Simulation in Aqueous Solution | Simulation in Solid State |
|---|---|---|
| Force Field | GROMOS54a7 | CHARMM36 |
| Solvent Model | SPC/E Water Model | Not Applicable |
| Box Type | Cubic | Triclinic (based on crystal unit cell) |
| System Size | 1 molecule of this compound + ~5000 water molecules | 3x3x3 supercell of the crystal structure |
| Temperature | 300 K | 300 K |
| Pressure | 1 bar | 1 bar |
| Ensemble | NPT (Isothermal-isobaric) | NPT (Isothermal-isobaric) |
| Simulation Time | 200 ns | 100 ns |
| Time Step | 2 fs | 1 fs |
From these simulations, various properties can be analyzed. In solution, the radial distribution function (RDF) can be calculated to understand the solvation shell structure around the amine and ether functional groups. mdpi.com The conformational flexibility can be assessed by analyzing the dihedral angle distributions of the ethoxy group. In the solid state, analysis of the root-mean-square deviation (RMSD) of atomic positions can provide insights into the stability of the crystal structure.
Machine Learning Approaches for Predicting Reactivity and Selectivity of this compound
Machine learning (ML) is increasingly being used in chemistry to predict the outcomes of chemical reactions, including the reactivity of molecules and the selectivity of transformations. acs.orgrsc.org For a molecule like this compound, ML models can be trained to predict its behavior in various chemical reactions, offering a rapid and cost-effective alternative to traditional experimental or quantum mechanical studies.
The general workflow for applying ML to predict reactivity involves several key steps:
Dataset Curation : A large dataset of known reactions for similar amine and heterocyclic compounds is collected from literature or experimental databases. mdpi.com
Molecular Representation : Molecules are converted into machine-readable formats. This is achieved by calculating a set of numerical features, known as molecular descriptors, that encode structural, electronic, and physicochemical properties. nih.govacs.org
Model Training : Various ML algorithms, such as Random Forest, Gradient Boosting, or Neural Networks, are trained on the curated dataset to learn the relationship between the molecular descriptors and the observed reactivity or selectivity. mdpi.comnih.gov
Model Validation and Prediction : The trained model's predictive power is evaluated on a separate test set of reactions it has not seen before. Once validated, the model can be used to predict the reactivity and selectivity of new compounds like this compound.
For predicting the reactivity of this compound, an ML model could be trained to classify whether the amine will undergo a specific transformation, such as N-dealkylation or oxidation, under given conditions. mdpi.comnih.gov Key molecular descriptors for this purpose would include those related to the amine's electronic properties and steric environment.
Table 2: Selected Molecular Descriptors for Reactivity Prediction
| Descriptor Type | Example Descriptor | Property Encoded |
|---|---|---|
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability (nucleophilicity) |
| Electronic | Mulliken Atomic Charges on N and adjacent C atoms | Local electronic environment and reactivity sites |
| Steric | Sterimol Parameters | Steric hindrance around the reactive center |
| Topological | Molecular Connectivity Indices | Molecular size, shape, and branching |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Hydrophilicity |
For predicting the selectivity of reactions involving this compound, such as regioselectivity in C-H functionalization reactions on the oxolane ring, ML models can be particularly powerful. nih.govresearchgate.net The model would learn to predict the most likely site of reaction based on descriptors calculated for each potential reaction site within the molecule.
The performance of different ML models can be compared using various statistical metrics. A hypothetical comparison for a reactivity prediction task is shown below.
Table 3: Hypothetical Performance of Different ML Models for Predicting Amine Oxidation
| Machine Learning Model | Accuracy (%) | Precision (%) | Recall (%) | F1-Score |
|---|---|---|---|---|
| Random Forest | 89.9 | 91.2 | 88.5 | 0.90 |
| Gradient Boosting | 91.5 | 92.0 | 90.8 | 0.91 |
| Support Vector Machine (SVM) | 87.3 | 88.1 | 86.4 | 0.87 |
| Artificial Neural Network (ANN) | 92.1 | 92.5 | 91.6 | 0.92 |
These predictive models, once developed and validated, can significantly accelerate the process of designing new synthetic routes and understanding the chemical behavior of complex organic molecules. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Synthesis and Exploration of Analogues and Derivatives of 4 Ethoxyoxolan 3 Amine
Systematic Modification of the Ethoxy Moiety
The ethoxy group at the C-4 position of the oxolane ring is a key feature that can be systematically altered to modulate the physicochemical properties of the molecule, such as lipophilicity, polarity, and metabolic stability. The synthesis of analogues with varied alkoxy groups can be achieved through several established synthetic routes, most commonly by leveraging a precursor with a hydroxyl group at the C-4 position.
One of the most direct methods for introducing diverse alkoxy groups is the Williamson ether synthesis. This reaction involves the deprotonation of a 4-hydroxyoxolan-3-amine precursor (which would likely be protected at the amine and synthesized from a suitable starting material like a carbohydrate or via epoxidation/cyclization of an allylic alcohol) to form an alkoxide, followed by nucleophilic substitution (SN2) with a variety of alkyl halides. By selecting different alkylating agents, a library of analogues can be generated. For instance, using iodomethane (B122720) would yield the 4-methoxy analogue, while 1-bromopropane (B46711) would result in the 4-propoxy derivative. The reaction's efficiency is typically high for primary alkyl halides. For bulkier groups, such as the tert-butoxy (B1229062) group, direct alkylation is challenging due to steric hindrance and competing elimination reactions.
Another approach involves the O-alkylation of a suitable precursor using Mitsunobu reaction conditions, which allows for the conversion of the C-4 hydroxyl group to an ether under mild conditions, often with inversion of stereochemistry. This method is particularly useful for synthesizing ethers from secondary alcohols.
The table below illustrates potential analogues of 4-ethoxyoxolan-3-amine that can be synthesized by modifying the C-4 substituent.
| Analogue Name | C-4 Substituent | Potential Alkylating Agent (Williamson Synthesis) |
| 4-Methoxyoxolan-3-amine | -OCH₃ | Iodomethane (CH₃I) |
| 4-Propoxyoxolan-3-amine | -O(CH₂)₂CH₃ | 1-Bromopropane (CH₃(CH₂)₂Br) |
| 4-Isopropoxyoxolan-3-amine | -OCH(CH₃)₂ | 2-Bromopropane ((CH₃)₂CHBr) |
| 4-(Benzyloxy)oxolan-3-amine | -OCH₂Ph | Benzyl (B1604629) Bromide (PhCH₂Br) |
Variation of the Amine Substitution Pattern (e.g., Secondary, Tertiary, Quaternary Amine Derivatives)
The primary amine of this compound serves as a versatile functional handle for the synthesis of a wide range of N-substituted derivatives, including secondary, tertiary, and quaternary amines. These modifications significantly impact the basicity, nucleophilicity, and pharmacological profile of the resulting compounds.
Secondary Amine Derivatives: Secondary amines can be synthesized via direct N-alkylation of this compound with one equivalent of an alkyl halide. However, this reaction often leads to a mixture of mono- and di-alkylated products because the resulting secondary amine is often more nucleophilic than the starting primary amine masterorganicchemistry.com. A more controlled and widely used method is reductive amination. This two-step, one-pot process involves the condensation of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the desired secondary amine.
Tertiary Amine Derivatives: The synthesis of tertiary amines can be achieved through several routes. One method is the exhaustive alkylation of the primary amine with an excess of a suitable alkyl halide. A more stepwise approach involves the N-alkylation of a synthesized secondary amine derivative. Alternatively, reductive amination of a secondary amine with an aldehyde or ketone provides a direct route to tertiary amines with mixed alkyl groups. The Eschweiler-Clarke reaction offers a specific method for the synthesis of N,N-dimethyl tertiary amines by treating the primary or a secondary amine with formic acid and formaldehyde.
Quaternary Amine Derivatives: Quaternary ammonium (B1175870) salts are permanently charged cations and are prepared by the exhaustive alkylation of the primary amine with an excess of an alkylating agent, typically a reactive one such as iodomethane or benzyl bromide. researchgate.netlibretexts.org This reaction, known as quaternization, proceeds until all four positions on the nitrogen atom are substituted. nih.govmdpi.com The resulting quaternary ammonium salts have distinct properties from their neutral amine precursors, including increased water solubility and different biological activities. incatt.nlnih.gov
The following table summarizes the synthetic strategies for modifying the amine group.
| Amine Type | General Structure (R' = oxolane) | Synthetic Method | Reactants |
| Secondary | R'-NH-R | Reductive Amination | Aldehyde/Ketone, Reducing Agent |
| Secondary | R'-NH-R | N-Alkylation | Alkyl Halide (1 eq.) |
| Tertiary | R'-NR₂ | Reductive Amination | Secondary Amine, Aldehyde/Ketone |
| Tertiary | R'-NR₂ | Exhaustive N-Alkylation | Excess Alkyl Halide |
| Quaternary | R'-NR₃⁺ X⁻ | Quaternization | Excess Alkyl Halide |
Heterocyclic Ring System Modifications (e.g., Different Cyclic Ethers or Ring Sizes)
Modifying the core oxolane (tetrahydrofuran) ring system by altering its size or replacing the oxygen heteroatom can lead to novel analogues with distinct conformational preferences and biological activities.
Ring Size Variation (e.g., Tetrahydropyran): Replacing the five-membered tetrahydrofuran (B95107) ring with a six-membered tetrahydropyran (B127337) ring can significantly alter the molecule's three-dimensional structure and receptor binding capabilities. The synthesis of 4-ethoxy-tetrahydropyran-3-amine analogues can be approached through methods like the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde organic-chemistry.orgresearchgate.net. Another strategy is the intramolecular hetero-Michael addition of an alcohol onto an α,β-unsaturated ester, followed by reduction and functional group manipulation to install the amine and ethoxy groups at the desired positions.
Heteroatom Variation (e.g., Pyrrolidine): Substituting the oxygen atom of the oxolane ring with a nitrogen atom yields a pyrrolidine (B122466) analogue, such as 4-ethoxypyrrolidin-3-amine. This change introduces a second basic center into the molecule, drastically altering its acid-base properties and potential for hydrogen bonding. The synthesis of such compounds often starts from chiral precursors like 4-hydroxyproline (B1632879) nih.gov. Through a series of protection, activation, and substitution steps, the carboxylate and hydroxyl groups of 4-hydroxyproline can be converted into the desired amine and ethoxy functionalities, respectively.
| Heterocyclic Core | Ring Size | Heteroatom(s) | Key Synthetic Precursors/Reactions |
| Oxolane (THF) | 5-membered | O | Dienes, Epoxyalcohols |
| Tetrahydropyran | 6-membered | O | Homoallylic alcohols (Prins Cyclization) |
| Pyrrolidine | 5-membered | N | 4-Hydroxyproline, Substituted maleimides |
Structure-Reactivity Relationships in this compound Analogues
The systematic modifications described in the preceding sections create a library of compounds where structure-reactivity relationships (SRR) can be investigated. These relationships describe how changes in a molecule's structure affect its chemical reactivity and physical properties.
Effect of the Alkoxy Moiety: The nature of the C-4 alkoxy group influences both steric and electronic properties of the molecule.
Steric Effects: Increasing the steric bulk of the alkoxy group (e.g., from methoxy (B1213986) to isopropoxy to benzyloxy) can hinder the approach of reactants to the neighboring amine group or to the oxolane ring itself. This can decrease reaction rates for processes involving these functional groups.
Electronic Effects: The electronegativity of the oxygen atom in the alkoxy group creates a dipole and influences the electron density of the oxolane ring. While simple alkyl groups have similar inductive effects, introducing electron-withdrawing or -donating groups via a benzyl ether, for example, could more significantly modulate the reactivity of the heterocyclic ring.
Effect of Amine Substitution: The degree of substitution on the nitrogen atom has a profound impact on its chemical properties.
Basicity and Nucleophilicity: Basicity generally decreases in the order: secondary amine > primary amine > tertiary amine in aqueous solution, due to a combination of inductive and solvation effects. Nucleophilicity, however, often follows the trend: secondary > primary > tertiary. The lone pair on the nitrogen of tertiary amines is more sterically hindered, which can reduce its reactivity as a nucleophile. Quaternary ammonium salts are not basic or nucleophilic but can act as phase-transfer catalysts.
Reactivity: A primary amine can undergo reactions like condensation to form imines, while tertiary amines cannot. The presence of N-H bonds in primary and secondary amines allows for reactions such as acylation and sulfonylation, which are not possible for tertiary amines.
Effect of the Heterocyclic Ring: Altering the core ring structure introduces fundamental changes to the molecule's reactivity.
Ring Strain: A five-membered oxolane ring has moderate ring strain compared to a relatively strain-free six-membered tetrahydropyran ring. This can influence the rates of reactions that involve ring-opening or changes in ring conformation.
Presence of Additional Heteroatoms: Replacing the ring oxygen with a nitrogen (to form a pyrrolidine) introduces a second basic site. The relative basicity of the exocyclic amine versus the ring nitrogen would depend on their chemical environment and substitution pattern, leading to more complex reactivity profiles in acid-base chemistry and alkylation reactions.
| Structural Modification | Key Property Change | Expected Reactivity Impact |
| Increase Alkoxy Steric Bulk | Increased steric hindrance | Decreased reaction rates at adjacent sites |
| Primary → Secondary Amine | Increased nucleophilicity | Increased rate of N-alkylation |
| Secondary → Tertiary Amine | Increased steric hindrance, loss of N-H | Decreased nucleophilicity, cannot be acylated |
| Oxolane → Pyrrolidine Ring | Introduction of a second basic center | Altered acid-base chemistry, potential for selective N-functionalization |
Emerging Applications and Research Niches for 4 Ethoxyoxolan 3 Amine
Role of 4-Ethoxyoxolan-3-amine in Polymer and Materials Science
The bifunctional nature of this compound, containing both a reactive amine and a polymerizable cyclic ether, suggests its potential utility in the creation and modification of polymeric materials.
The oxolane (tetrahydrofuran) ring is a well-known monomer for cationic ring-opening polymerization (ROP), which yields polytetrahydrofuran (PTHF), a widely used polyether. While specific studies on the ROP of this compound are not prevalent, its structural similarity to other cyclic ethers, such as 1,3-dioxolanes, suggests it could undergo a similar polymerization process. mdpi.comrsc.org In such a reaction, the oxolane ring would open and polymerize to form a polyether backbone, with the ethoxy and amine groups remaining as pendant functionalities.
The presence of these functional side chains would impart unique properties to the resulting polymer, transforming it from a simple polyether into a functional material with potential applications in areas like drug delivery, chelation, or as a platform for further chemical modification. The primary amine, for instance, provides a site for grafting other molecules or for pH-responsive behavior.
Table 1: Potential Polymerization Characteristics of this compound This table is based on theoretical possibilities derived from the chemistry of related compounds.
| Aspect | Description | Potential Significance |
|---|---|---|
| Polymerization Type | Cationic Ring-Opening Polymerization (ROP) rsc.org | Standard method for polymerizing tetrahydrofuran (B95107) and its derivatives. |
| Resulting Polymer | Functional Polytetrahydrofuran (PTHF) | The backbone provides flexibility, while pendant amine and ethoxy groups add functionality. |
| Pendant Groups | -NH₂ (primary amine), -OCH₂CH₃ (ethoxy) | The amine group offers a reactive handle for post-polymerization modification and introduces basicity. |
| Potential Properties | pH-responsive, chelating ability, hydrophilicity, sites for cross-linking. | Could be useful in smart materials, coatings, and biomedical applications. |
A more immediate and well-established role for this compound is as a cross-linking agent or for surface modification, primarily leveraging the high reactivity of its primary amine group.
As a Cross-linking Agent: Primary amines are common curing agents for epoxy resins. stackexchange.com The nucleophilic amine attacks the electrophilic carbon of the epoxide ring, leading to a ring-opening reaction that forms a stable covalent bond and a new hydroxyl group. researchgate.net Since this compound has two reactive hydrogens on its primary amine, it can react with two epoxy groups, enabling the formation of a cross-linked polymer network. This process is fundamental in the production of thermosetting plastics, adhesives, and composites. nih.gov Beyond epoxides, the amine group can react with other functional groups like isocyanates (to form urea (B33335) linkages) and N-Hydroxysuccinimide (NHS) esters (to form stable amide bonds) to create diverse polymer networks. creative-proteomics.com
As a Surface Functionalization Reagent: The amine group provides a powerful tool for covalently attaching the molecule to material surfaces. This process, often termed amination or surface functionalization, is used to alter the surface properties of a substrate, such as its wettability, charge, or biocompatibility. For instance, silica (B1680970) or metal oxide surfaces can be treated to bear electrophilic groups, which then readily react with the amine of this compound. This approach is analogous to the use of other amino-alkoxide compounds to functionalize silica surfaces for applications like CO₂ capture. mdpi.comnih.gov Such modified surfaces could be used to immobilize biomolecules, create selective membranes, or improve adhesion between different material layers. wikipedia.orgnih.gov
Table 2: Potential Reactions for Cross-linking and Surface Functionalization
| Reactant Functional Group | Resulting Linkage | Application Area |
|---|---|---|
| Epoxide | β-Amino alcohol | Epoxy resins, adhesives, composites researchgate.net |
| Isocyanate | Urea | Polyurethanes, foams, coatings creative-proteomics.com |
| N-Hydroxysuccinimide (NHS) Ester | Amide | Bioconjugation, hydrogels thermofisher.com |
| Aldehyde | Imine (reducible to secondary amine) | Biomaterial stabilization, hydrogels creative-proteomics.com |
Supramolecular Chemistry Involving this compound
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for participating in such assemblies.
Host-guest chemistry involves the complexation of a "guest" molecule into a cavity or binding site of a "host" molecule. nih.gov The oxolane ring of this compound, being a cyclic polyether, can act as a host. The oxygen atoms within the ring and the ethoxy group create an electron-rich cavity capable of coordinating with cationic guests or forming hydrogen bonds with suitable donor molecules. acs.orgrsc.org
Furthermore, the molecule as a whole can act as a guest. The primary ammonium (B1175870) group (under acidic conditions) can be threaded into the cavity of larger macrocyclic hosts like crown ethers or cyclodextrins, driven by hydrogen bonding and electrostatic interactions. mdpi.com This ability to participate in molecular recognition, where specific hosts bind to specific guests, is crucial for developing sensors, molecular switches, and drug delivery systems. nih.gov
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound possesses multiple sites for hydrogen bonding, which is a primary driver of self-assembly in many biological and synthetic systems. mdpi.comresearchgate.net The primary amine group can act as a hydrogen bond donor, while the ether oxygen atoms serve as hydrogen bond acceptors.
These directional interactions can guide the molecules to assemble into well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. nih.gov The interplay between hydrogen bonding, van der Waals forces, and dipole-dipole interactions dictates the final structure of the assembly. mdpi.com The ability to form such ordered structures is a foundational principle in crystal engineering and the development of functional organic materials.
| Van der Waals Forces | Alkyl portions (ethyl and oxolane backbone) | Weak, non-directional forces that aid in stabilizing the assembled structure. mdpi.com |
Utilization as a Chiral Building Block in Non-Biological Complex Molecule Synthesis
The presence of stereocenters at positions 3 and 4 of the oxolane ring makes this compound a chiral molecule. This intrinsic chirality is highly valuable in the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule.
Chiral molecules, often referred to as "chiral building blocks" or "chirons," are enantiomerically pure compounds used as starting materials for the synthesis of more complex structures. Their use allows chemists to transfer the pre-existing stereochemistry of the building block to the final product, which is a highly efficient strategy for controlling the three-dimensional structure of a molecule. nih.govnih.gov
Chiral 1,3-amino alcohols and related structures are particularly important synthons in the pharmaceutical industry, as many bioactive compounds contain this motif. nih.govacs.org this compound fits into this class of valuable intermediates. By incorporating this building block into a synthetic route, chemists can construct complex targets with defined stereochemistry at multiple centers, avoiding the costly and often inefficient separation of enantiomers at later stages. Such building blocks are essential for the development of new drugs and other biologically active compounds where stereochemistry dictates efficacy and safety. mdpi.comrsc.org
Table 4: Features of this compound as a Chiral Synthon
| Feature | Description | Significance in Asymmetric Synthesis |
|---|---|---|
| Chirality | Contains at least two stereocenters (C3 and C4). | Serves as a source of chirality that can be transferred to a target molecule. nih.gov |
| Functional Groups | Amine and Ether | Provides reactive handles for incorporation into larger molecules via various chemical reactions. nih.gov |
| Structural Motif | Substituted Tetrahydrofuran | The tetrahydrofuran ring is a common core in many natural products and pharmaceuticals. chemistryviews.orgorganic-chemistry.org |
| Classification | Chiral Amino Alcohol Derivative | Belongs to a well-established and highly valuable class of synthetic building blocks. researchgate.net |
Development of Novel Catalytic Systems Employing this compound as a Core Structure
There is currently no published research detailing the use of this compound as a core structure in the development of novel catalytic systems. The synthesis of polysubstituted tetrahydrofurans is an active area of research, with various organocatalytic and metal-catalyzed methods being explored. rsc.orgmdpi.comacs.orgnih.govnih.gov These approaches often focus on the stereoselective synthesis of the tetrahydrofuran ring, which is a common motif in many natural products with biological activity. nih.gov However, the specific incorporation of a 4-ethoxy and 3-amino substitution pattern, as seen in this compound, into a catalytically active framework has not been documented. The presence of both an ether and an amine functional group could theoretically lend itself to applications in catalysis, potentially as a bidentate ligand for metal centers, but this remains a hypothetical application without direct research to substantiate it.
Applications in Analytical Chemistry (e.g., as a derivatizing agent or stationary phase component)
Similarly, a review of current literature does not indicate any established applications of this compound in analytical chemistry, either as a derivatizing agent or as a component of a stationary phase for chromatographic separations.
As a derivatizing agent: Primary amines are often targeted for derivatization to enhance their detection in analytical techniques like HPLC or GC. nih.govlibretexts.org Common derivatizing agents for amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which react with the primary amine to form a more readily detectable product. libretexts.orgnih.gov While this compound possesses a primary amine group, there is no evidence to suggest it has been developed or utilized as a reagent to derivatize other analytes.
As a stationary phase component: The separation of chiral amines is a significant challenge in analytical chemistry, and various chiral stationary phases (CSPs) have been developed for this purpose, including those based on polysaccharides and cyclofructans. nih.gov The basic nature of amines can also lead to undesirable interactions with silica-based stationary phases, a problem that is sometimes addressed by using amine-containing mobile phase additives. biotage.comnih.gov While the structure of this compound contains a chiral center and an amine group, there are no reports of its incorporation into a polymer or bonded to a support material to create a stationary phase for chromatography. The general field of nanoparticle-based stationary phases is also an area of active development, but again, without specific mention of this compound. nanochemres.org
Challenges and Future Research Directions for 4 Ethoxyoxolan 3 Amine
Addressing Synthetic Efficiency and Scalability Hurdles
Future research must focus on the development of novel catalytic systems, potentially employing asymmetric catalysis, to control the stereochemistry at the C3 and C4 positions of the oxolane ring. Furthermore, optimizing reaction conditions, such as solvent, temperature, and reagent stoichiometry, is crucial for improving yields and minimizing side-product formation. The exploration of flow chemistry techniques could also offer a viable path towards a more scalable and continuous production process, addressing the current limitations of batch synthesis.
Exploring Unprecedented Reactivity Patterns of the Oxolane-Amine System
The interplay between the ethoxy group, the amine functionality, and the oxolane ring in 4-Ethoxyoxolan-3-amine is expected to give rise to unique reactivity patterns. The electron-donating nature of the ethoxy group can influence the nucleophilicity of the amine, while the oxolane ring itself can participate in ring-opening reactions under specific conditions. A thorough investigation of these reactivity patterns is essential for unlocking the full synthetic potential of this molecule.
Systematic studies are required to map out the reactivity of this compound with a diverse range of electrophiles and nucleophiles. This includes exploring its behavior in fundamental organic reactions such as N-alkylation, acylation, and participation in transition metal-catalyzed cross-coupling reactions. Uncovering novel and selective transformations will not only expand the synthetic chemist's toolbox but also pave the way for the construction of more complex molecular architectures based on the this compound scaffold.
Integration into Advanced Functional Materials and Nanotechnology
The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into advanced functional materials and nanotechnology. The presence of both a hydrogen bond donor (amine) and acceptor (ether oxygen) suggests its potential utility in the design of self-assembling materials and supramolecular structures.
Future research should explore the synthesis of polymers and dendrimers incorporating the this compound moiety. These materials could exhibit interesting properties such as enhanced thermal stability, specific recognition capabilities, or novel photophysical characteristics. In the realm of nanotechnology, the amine group can serve as a versatile anchor for grafting onto the surface of nanoparticles, enabling the development of novel drug delivery systems, sensors, or catalysts. Investigating the impact of the oxolane ring's conformation on the properties of these materials will be a key area of focus.
Development of Sustainable and Economically Viable Synthesis Routes
In an era of increasing environmental awareness, the development of sustainable and economically viable synthetic methods is paramount. For this compound, this translates to minimizing the use of hazardous reagents, reducing waste generation, and utilizing renewable starting materials where possible.
A key research direction will be the exploration of biocatalytic approaches, employing enzymes to carry out specific transformations with high selectivity and under mild reaction conditions. Additionally, the development of catalytic routes that minimize the formation of stoichiometric byproducts will be crucial for improving the atom economy of the synthesis. A comprehensive life-cycle assessment of different synthetic pathways will be necessary to identify the most environmentally friendly and economically feasible option for large-scale production.
Predictive Computational Design for Tailored Properties of this compound Derivatives
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new molecules with desired properties. In the context of this compound, computational modeling can be employed to predict the physicochemical properties, reactivity, and biological activity of its derivatives.
Future research will involve the use of quantum chemical calculations to understand the electronic structure and conformational preferences of this compound and its analogues. Molecular docking simulations can be used to predict their binding affinity to specific biological targets, guiding the design of new therapeutic agents. Furthermore, computational screening of virtual libraries of derivatives can help identify candidates with optimized properties for applications in materials science and nanotechnology, thereby streamlining experimental efforts and reducing the time and cost of development.
Interactive Data Table: Key Research Focus Areas and Potential Impacts
| Research Area | Key Challenges | Potential Impact |
| Synthetic Efficiency | Low yields, diastereomeric separation | Increased availability for research, lower cost |
| Reactivity Exploration | Unpredictable reaction pathways | New synthetic methodologies, novel compounds |
| Functional Materials | Integration into polymeric systems | Advanced materials with tailored properties |
| Sustainable Synthesis | Use of hazardous reagents, waste | Greener and more economical production |
| Computational Design | Lack of predictive models | Accelerated discovery of new applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
